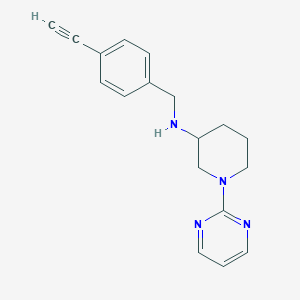![molecular formula C16H20ClFN4O B4251877 1-[(4-Chloro-2-fluorophenyl)methyl]-4-[4-(methoxymethyl)triazol-1-yl]piperidine](/img/structure/B4251877.png)
1-[(4-Chloro-2-fluorophenyl)methyl]-4-[4-(methoxymethyl)triazol-1-yl]piperidine
Descripción general
Descripción
1-[(4-Chloro-2-fluorophenyl)methyl]-4-[4-(methoxymethyl)triazol-1-yl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chloro-2-fluorophenyl)methyl]-4-[4-(methoxymethyl)triazol-1-yl]piperidine typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the triazole moiety: This step often involves a click chemistry reaction, such as the Huisgen cycloaddition, between an azide and an alkyne.
Attachment of the benzyl group: This can be done through a nucleophilic substitution reaction.
Final trifluoroacetate formation: This step involves the reaction of the intermediate with trifluoroacetic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Chloro-2-fluorophenyl)methyl]-4-[4-(methoxymethyl)triazol-1-yl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
1-[(4-Chloro-2-fluorophenyl)methyl]-4-[4-(methoxymethyl)triazol-1-yl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[(4-Chloro-2-fluorophenyl)methyl]-4-[4-(methoxymethyl)triazol-1-yl]piperidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-chlorobenzyl)-4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate
- 1-(4-fluorobenzyl)-4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate
Uniqueness
1-[(4-Chloro-2-fluorophenyl)methyl]-4-[4-(methoxymethyl)triazol-1-yl]piperidine is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This dual substitution can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from similar compounds.
Propiedades
IUPAC Name |
1-[(4-chloro-2-fluorophenyl)methyl]-4-[4-(methoxymethyl)triazol-1-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFN4O/c1-23-11-14-10-22(20-19-14)15-4-6-21(7-5-15)9-12-2-3-13(17)8-16(12)18/h2-3,8,10,15H,4-7,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNVKRIWPMHCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(CC2)CC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetylphenyl)-N'-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B4251800.png)

![(2R,4S)-4-hydroxy-1-[(1-phenylpyrazol-4-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B4251812.png)
![N-[1-(4-chlorobenzyl)-4-methyl-1H-pyrazol-5-yl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4251825.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4251833.png)


![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B4251852.png)
![1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4251860.png)
![ethyl 1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4251868.png)
![2-[(4-methylphenyl)amino]-N-[2-(2-oxopyrrolidin-1-yl)ethyl]-2-phenylpropanamide](/img/structure/B4251876.png)

![10-methoxy-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B4251884.png)
![2-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-2-yl}pyridine](/img/structure/B4251892.png)
